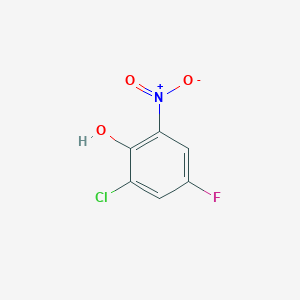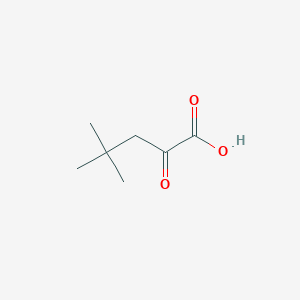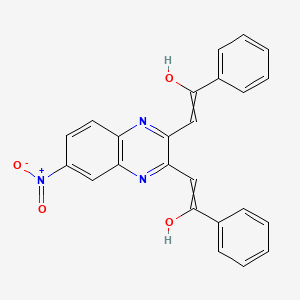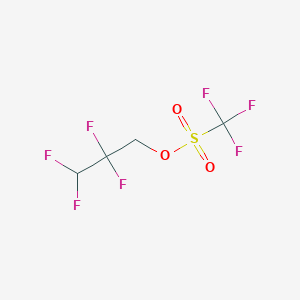
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
概述
描述
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate: is a fluorinated organic compound with the molecular formula C4H3F7O3S and a molecular weight of 264.12 g/mol . It is known for its high reactivity and is often used in various chemical synthesis processes. The compound is characterized by the presence of both trifluoromethanesulfonate and tetrafluoropropyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2,3,3-Tetrafluoropropanol+Trifluoromethanesulfonic anhydride→2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions: 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a fluorinated amine derivative.
科学研究应用
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate has several applications in scientific research:
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the substitution of the trifluoromethanesulfonate group with other nucleophiles.
相似化合物的比较
- 2,2,3,3-Tetrafluoropropyl methanesulfonate
- 2,2,3,3-Tetrafluoropropyl tosylate
- 2,2,3,3-Tetrafluoropropyl triflate
Comparison: Compared to these similar compounds, 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than methanesulfonate or tosylate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and more efficient reactions.
属性
IUPAC Name |
2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSZHMBICDPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396477 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-02-1 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate in the synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes?
A1: The abstract describes a process where this compound is used as a reagent in the multi-step synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes []. While the exact mechanism of its action is not detailed in the abstract, it is likely involved in an early step to modify a starting material before reacting with a compound of formula (XIIa). This eventually leads to the formation of the desired aldehyde.
Q2: Are there other methods for synthesizing (Z)-α-fluoro-β-amino-substituted acryl aldehydes that do not involve this compound?
A2: The provided abstract focuses on a specific synthetic route using this compound []. It does not mention alternative synthesis methods. Further research in synthetic organic chemistry literature would be required to explore other potential routes to these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
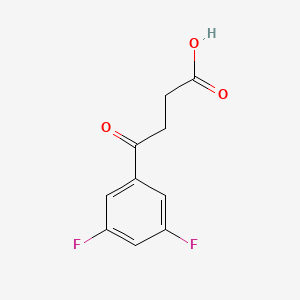
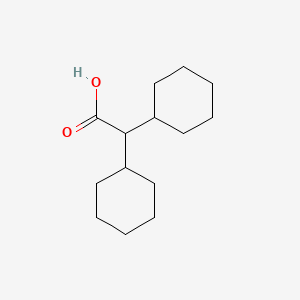
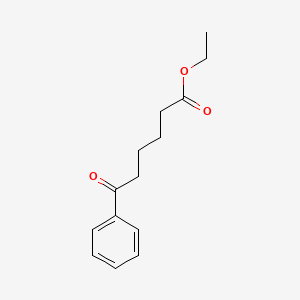
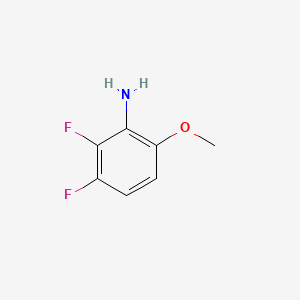
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
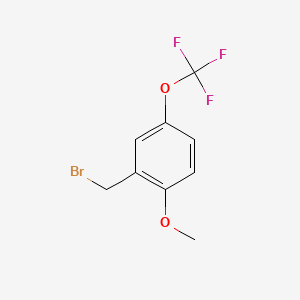

![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
